molecular formula C6H7FO3 B15310616 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylicacid

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylicacid

Cat. No.: B15310616
M. Wt: 146.12 g/mol
InChI Key: PIWINFPNEWODBM-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative featuring a carboxylic acid group at position 1, a ketone at position 3, and a fluoromethyl substituent.

Properties

Molecular Formula

C6H7FO3

Molecular Weight

146.12 g/mol

IUPAC Name

1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H7FO3/c7-3-6(5(9)10)1-4(8)2-6/h1-3H2,(H,9,10)

InChI Key

PIWINFPNEWODBM-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(CF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the fluoromethylation of a cyclobutane precursor. One common method is the reaction of cyclobutanone with a fluoromethylating agent such as fluoroiodomethane in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(Carboxymethyl)-3-oxocyclobutane-1-carboxylic acid.

    Reduction: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the fluoromethyl group.

Mechanism of Action

The mechanism by which 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for the target enzyme.

Comparison with Similar Compounds

Substituent Variations and Structural Effects

Functional Group Impact

  • In contrast, the difluoromethyl analog () may exhibit greater lipophilicity and metabolic resistance due to additional fluorine atoms . Chlorophenyl () and methoxyphenyl () substituents alter electronic properties significantly. Chlorine’s electron-withdrawing effect and methoxy’s electron-donating nature could influence reactivity in cross-coupling or hydrogen-bonding interactions .
  • Ketone vs. Hydroxyl vs. Amino Groups: The 3-oxo group in the target compound and analogs () increases ring strain and may participate in keto-enol tautomerism. In contrast, the 3-hydroxy group in introduces hydrogen-bonding capacity, which could enhance solubility or target binding . Amino-substituted FACBC () serves as a synthetic amino acid analog for PET imaging, leveraging fluorine’s positron-emitting properties. This highlights the biomedical relevance of fluorinated cyclobutanes .

Stability and Stereochemistry

  • Steric and Stereochemical Considerations: The stereospecific 2-fluorophenyl-hydroxy analog () demonstrates the importance of spatial arrangement in biological activity. The target compound’s non-chiral fluoromethyl group may simplify synthesis but limit stereospecific applications . Cyclobutane ring strain is a common feature, but substituents like methoxy () or chlorine () may modulate reactivity in ring-opening reactions.

Biological Activity

1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated organic compound characterized by its unique cyclobutane ring structure, which includes a carboxylic acid functional group and a fluoromethyl substituent. This combination imparts distinct electronic properties that enhance its stability and pharmacological potential compared to non-fluorinated analogs. The molecular formula of this compound is C6_{6}H7_{7}O2_{2}F, with a molecular weight of approximately 146.1 g/mol.

Chemical Structure and Properties

The structural features of 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid are significant for its biological activity:

  • Cyclobutane Ring : Provides a rigid framework that can influence the compound's interaction with biological targets.
  • Fluoromethyl Group : Enhances metabolic stability and bioavailability, which are crucial for drug development.
  • Carboxylic Acid Moiety : Capable of participating in hydrogen bonding and electrostatic interactions, further influencing biological activity.

Biological Activity

The biological activity of 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is primarily attributed to the presence of the fluorine atom, which can enhance binding affinity and selectivity towards various molecular targets such as enzymes or receptors. This property is particularly valuable in the context of drug development, where improved pharmacokinetics can lead to enhanced therapeutic effects.

Potential Applications

  • Imaging and Diagnostics : The compound may be useful in developing fluorinated biomolecules for imaging and diagnostic purposes due to its favorable electronic properties.
  • Cancer Treatment : Similar compounds have been explored as radiotracers in positron emission tomography (PET) for visualizing tumors, particularly in prostate cancer cases .

Case Study: Prostate Cancer Imaging

A notable study involved the use of a related compound, anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC), as a radiotracer for PET imaging in prostate cancer patients. The study demonstrated that incorporating this tracer into treatment planning could improve target coverage while managing dose constraints on surrounding tissues .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid, highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidCyclobutane ring with trifluoromethyl substituentHigher electronegativity due to trifluoromethyl
Syn-1-amino-3-fluoro-cyclobutyl-1-carboxylic acidContains an amino group along with carboxylic acidPotential use in positron emission tomography
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-oxocyclobutane-1-carboxylic acidPhenyl ring substitution along with trifluoromethylEnhanced aromatic interactions

The mechanisms by which 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid exerts its biological effects are still under investigation. Preliminary research suggests that the fluoromethyl group may significantly influence the compound's interaction with biological systems, enhancing binding affinity and selectivity towards targets involved in metabolic pathways.

Q & A

Q. Table 1. Comparative Synthetic Routes

MethodYield (%)Purity (HPLC)Key Advantage
DAST Fluorination6599.2High regioselectivity
Radical Fluorination4598.5No protecting groups required
Electrophilic Fluorination5597.8Scalable (>10 g)

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey SignalReference Compound
¹H NMRδ 4.72 (dq, J = 47 Hz, 2H, CH₂F)Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate
¹³C NMRδ 89.5 (CH₂F)3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
HRMSm/z 146.0378 [M-H]⁻3-Oxocyclobutane-1-carboxylic acid

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